2,4-dibromo-6-{(E)-[(4'-nitrobiphenyl-4-yl)imino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIBROMO-6-[(E)-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL is a complex organic compound characterized by the presence of bromine, nitro, and biphenyl groups
Preparation Methods
The synthesis of 2,4-DIBROMO-6-[(E)-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL typically involves multiple steps. One common synthetic route includes the bromination of phenol derivatives followed by the introduction of the nitro and biphenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-DIBROMO-6-[(E)-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2,4-DIBROMO-6-[(E)-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL exerts its effects involves interactions with various molecular targets. The nitro and bromine groups can participate in electron transfer reactions, while the biphenyl group can interact with hydrophobic regions of proteins or other biomolecules. These interactions can modulate the activity of enzymes or other molecular pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar compounds to 2,4-DIBROMO-6-[(E)-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL include other dibromophenols and nitro-substituted biphenyls. For example:
2,4-Dibromophenol: Similar in structure but lacks the nitro and biphenyl groups.
2,6-Dibromo-4-methylphenol: Another dibromophenol with a methyl group instead of the nitro and biphenyl groups.
3,5-Dibromophenol: Differently substituted dibromophenol with bromine atoms at the 3 and 5 positions.
The uniqueness of 2,4-DIBROMO-6-[(E)-({4’-NITRO-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENOL lies in its combination of bromine, nitro, and biphenyl groups, which confer distinct chemical and biological properties not found in simpler dibromophenols .
Properties
Molecular Formula |
C19H12Br2N2O3 |
---|---|
Molecular Weight |
476.1 g/mol |
IUPAC Name |
2,4-dibromo-6-[[4-(4-nitrophenyl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C19H12Br2N2O3/c20-15-9-14(19(24)18(21)10-15)11-22-16-5-1-12(2-6-16)13-3-7-17(8-4-13)23(25)26/h1-11,24H |
InChI Key |
ZLTANEIIIVZXSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])N=CC3=C(C(=CC(=C3)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.